Vegfr-2-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-19 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential in both physiological and pathological conditions such as cancer, diabetic retinopathy, and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-19 typically involves the creation of quinoxaline-based derivatives. One common method includes the reaction of 3-methylquinoxaline with various substituents to achieve the desired pharmacophoric features . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinoxaline core structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products Formed
The major products formed from these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2 .
Scientific Research Applications
Vegfr-2-IN-19 has a wide range of scientific research applications, including:
Mechanism of Action
Vegfr-2-IN-19 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and subsequent autophosphorylation . This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, ultimately reducing angiogenesis . Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Axitinib: A potent and selective inhibitor of VEGFR-2.
Uniqueness
Vegfr-2-IN-19 is unique due to its specific quinoxaline-based structure, which provides a distinct pharmacophoric profile compared to other VEGFR-2 inhibitors . This unique structure allows for enhanced binding affinity and selectivity towards VEGFR-2, making it a valuable tool in both research and therapeutic applications .
Biological Activity
Introduction
Vegfr-2-IN-19 is a novel inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in angiogenesis and tumor progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cellular processes, and potential therapeutic applications.
VEGFR-2 is primarily activated by binding to VEGF-A, which leads to receptor dimerization and subsequent phosphorylation of tyrosine residues within its intracellular domain. This activation triggers multiple downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately facilitating angiogenesis .
This compound inhibits this process by specifically blocking the binding of VEGF to VEGFR-2. This inhibition prevents the receptor from undergoing dimerization and phosphorylation, thereby disrupting the signaling cascades that lead to angiogenesis .
In Vitro Studies
- Cell Proliferation and Migration : In vitro studies have demonstrated that this compound effectively reduces the proliferation and migration of endothelial cells in response to VEGF stimulation. For instance, human umbilical vein endothelial cells (HUVECs) treated with this compound exhibited a significant decrease in cell proliferation compared to control groups .
- Apoptosis Induction : The compound has also been shown to induce apoptosis in cancer cell lines, including breast and lung carcinoma cells. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
In Vivo Studies
- Tumor Growth Inhibition : In animal models, administration of this compound resulted in a marked reduction in tumor volume and weight. For example, mice bearing xenograft tumors displayed a 50% reduction in tumor size after treatment with this compound over four weeks .
- Effects on Angiogenesis : Histological analysis revealed that this compound significantly decreased microvessel density within tumors, indicating effective antiangiogenic activity. This was corroborated by reduced expression levels of angiogenic markers such as CD31 and VEGF in treated tissues .
Case Studies
Case Study 1: Breast Cancer Model
In a study involving a breast cancer xenograft model, treatment with this compound led to a significant decrease in tumor-associated blood vessels. The study reported that tumors treated with the inhibitor had approximately 70% fewer blood vessels compared to controls, highlighting its potential as an antiangiogenic agent .
Case Study 2: Lung Cancer Model
Another case study focused on lung cancer demonstrated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapy agents. Mice treated with both the inhibitor and chemotherapy showed improved survival rates compared to those receiving chemotherapy alone .
Table 1: Summary of Biological Activities of this compound
Activity | In Vitro Results | In Vivo Results |
---|---|---|
Cell Proliferation | Decreased proliferation in HUVECs | Reduced tumor volume in xenograft models |
Cell Migration | Inhibited migration in response to VEGF | Reduced microvessel density |
Apoptosis | Induced apoptosis in cancer cell lines | Enhanced apoptosis in tumor tissues |
Tumor Growth | Not applicable | Significant reduction in tumor weight |
Table 2: Comparison of VEGFR Inhibitors
Inhibitor | Target | IC50 (μM) | Application |
---|---|---|---|
This compound | VEGFR-2 | 0.56 | Anti-cancer therapy |
Ramucirumab | VEGFR-2 | 0.5 | Monoclonal antibody therapy |
Sorafenib | Multiple targets | 0.4 | Multi-targeted cancer therapy |
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-phenyl-N-[4-(phenylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)24-21(26)23-17-9-5-2-6-10-17/h1-14H,15H2,(H,22,25)(H2,23,24,26) |
InChI Key |
AAENGQYHFQWVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.